molecular formula C17H21F3N2O2 B13922563 tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

Cat. No.: B13922563
M. Wt: 342.36 g/mol
InChI Key: DGPZDMLNSNZUOV-HRQHSXBYSA-N
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Description

tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate typically involves multiple steps, including the formation of the indeno[1,2-c]pyrrole core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Indeno[1,2-c]pyrrole Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Functional Groups: The amino and trifluoromethyl groups are introduced through specific reactions, such as nucleophilic substitution and trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in asymmetric reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is unique due to its specific combination of functional groups and its indeno[1,2-c]pyrrole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H21F3N2O2

Molecular Weight

342.36 g/mol

IUPAC Name

tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C17H21F3N2O2/c1-16(2,3)24-15(23)22-7-10-11(8-22)14(21)9-5-4-6-12(13(9)10)17(18,19)20/h4-6,10-11,14H,7-8,21H2,1-3H3/t10-,11-,14?/m1/s1

InChI Key

DGPZDMLNSNZUOV-HRQHSXBYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C=CC=C3C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC=C3C(F)(F)F

Origin of Product

United States

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